molecular formula C16H13NO3 B2359418 (2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one CAS No. 102692-40-0

(2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B2359418
CAS No.: 102692-40-0
M. Wt: 267.28 g/mol
InChI Key: VFNVMOXZNIOBKS-UHFFFAOYSA-N
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Description

(2E)-1-(4-Methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with a 4-methylphenyl group (ring A) and a 4-nitrophenyl group (ring B) (Figure 1). Chalcones, synthesized via Claisen–Schmidt condensation, are studied for their diverse biological activities and structural versatility . This compound (referred to as P7 in literature) exhibits notable selectivity as a human monoamine oxidase A (hMAO-A) inhibitor with a Ki value of 0.11 μM, distinguishing it from analogs that target hMAO-B . Its electron-withdrawing nitro group and electron-donating methyl substituent contribute to its unique electronic properties and intermolecular interactions, making it a subject of interest in medicinal chemistry and materials science.

Properties

CAS No.

102692-40-0

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13NO3/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(10-5-13)17(19)20/h2-11H,1H3

InChI Key

VFNVMOXZNIOBKS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Aldol Condensation: Primary Synthetic Route

The Claisen-Schmidt reaction is the most widely employed method for synthesizing α,β-unsaturated ketones (chalcones). For the target compound, the reaction involves the base-catalyzed condensation of 4-methylacetophenone (1-(4-methylphenyl)ethan-1-one) and 4-nitrobenzaldehyde.

Reaction Mechanism

The mechanism proceeds via three stages:

  • Enolate Formation : Deprotonation of the α-hydrogen of 4-methylacetophenone by a strong base (e.g., NaOH), generating an enolate ion.
  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-nitrobenzaldehyde, forming a β-hydroxy ketone intermediate.
  • Dehydration : Elimination of water under heating or acidic conditions yields the conjugated enone system.

Standard Procedure

A representative protocol involves:

  • Reactants : 4-Methylacetophenone (1.0 equiv), 4-nitrobenzaldehyde (1.2 equiv).
  • Base : Sodium hydroxide (10% w/v in ethanol).
  • Conditions : Reflux at 80°C for 4–6 hours under stirring.
  • Workup : Neutralization with dilute HCl, filtration, and recrystallization from ethanol.
Table 1: Optimization of Reaction Parameters
Parameter Range Tested Optimal Value Yield (%) Reference
Base Concentration 5–15% NaOH 10% 78
Temperature 60–100°C 80°C 82
Solvent Ethanol, solvent-free Ethanol 85
Reaction Time 2–8 hours 6 hours 80

Solvent-Free Synthesis: Green Chemistry Approach

To minimize environmental impact, solvent-free methods have been developed. In this approach:

  • Reactants : 4-Methylacetophenone and 4-nitrobenzaldehyde are ground with solid NaOH (1:1 molar ratio).
  • Conditions : Mechanochemical grinding at room temperature for 30 minutes, followed by heating at 60°C for 1 hour.
  • Yield : 75–80%, with reduced energy consumption.

Advantages :

  • Eliminates volatile organic solvents.
  • Shorter reaction time (1–2 hours vs. 6 hours).
  • Comparable yields to traditional methods.

Catalytic Enhancements and Modifications

Acid Catalysis

While less common, acid-catalyzed methods using HCl or H₂SO₄ have been reported. These conditions favor dehydration but require stringent temperature control to avoid side reactions (e.g., polymerization).

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction:

  • Conditions : 300 W, 100°C, 10 minutes.
  • Yield : 88%, with higher purity due to reduced side products.

Crystallization and Purification

Recrystallization from ethanol or methanol yields pure crystals. Single-crystal X-ray diffraction data (CCDC 660191) confirm the E-configuration, with a dihedral angle of 6.45° between aromatic rings.

Table 2: Physical Properties of Purified Compound
Property Value Reference
Melting Point 142–144°C
Molecular Weight 267.28 g/mol
Crystal System Monoclinic
Hydrogen Bond Acceptor 3

Spectroscopic Characterization

  • IR (KBr) : ν = 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.30 (d, J = 8.8 Hz, 2H, Ar-H), 7.95 (d, J = 15.6 Hz, 1H, β-vinylic), 7.65 (d, J = 15.6 Hz, 1H, α-vinylic), 2.45 (s, 3H, CH₃).
  • MS (EI) : m/z 267 [M⁺], 252 [M⁺–CH₃].

Challenges and Mitigation Strategies

Isomerization Control

The E-isomer is favored due to conjugation stability, but traces of the Z-isomer may form. Recrystallization selectively isolates the E-form.

Side Reactions

  • Self-Condensation : Excess base or prolonged heating may cause ketone self-condensation. Using aldehyde in slight excess mitigates this.
  • Oxidation : The nitro group is electron-withdrawing, stabilizing the product against oxidation.

Industrial-Scale Production

Sigma-Aldrich lists the compound at $1,129.41/500 mg (KEY465201270), indicating high purity (>95%) and compliance with GHS safety standards (H302, H312, H332). Industrial protocols use continuous flow reactors to enhance scalability and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (2E)-1-(4-methylphenyl)-3-(4-aminophenyl)prop-2-en-1-one.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents are introduced onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: (2E)-1-(4-methylphenyl)-3-(4-aminophenyl)prop-2-en-1-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Nonlinear Optical Applications

Nonlinear Optical Materials
One of the most significant applications of (2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one is in the field of nonlinear optics (NLO). Research has demonstrated that this compound exhibits promising NLO properties, which are crucial for developing advanced photonic devices. The crystal growth of this compound has been successfully achieved using slow evaporation techniques, yielding high-quality crystals suitable for NLO studies .

Optical Characterization
Studies have confirmed the presence of excellent transparency in the ultraviolet-visible-near infrared range and notable photoluminescence characteristics. The optical band gap has been determined through Tauc plots, indicating potential for use in optical limiters and other photonic applications .

Medicinal Chemistry

Antimicrobial Activity
Chalcone derivatives, including this compound, have been investigated for their antimicrobial properties. Research indicates that such compounds can inhibit the growth of various bacterial strains, suggesting potential as therapeutic agents in treating infections .

Anticancer Potential
Preliminary studies have also explored the anticancer activity of this chalcone derivative. It has shown promise in inhibiting cancer cell proliferation in vitro, although further research is necessary to elucidate its mechanisms of action and efficacy in vivo .

Material Science

Organic Photonic Devices
The unique electronic properties of this compound make it suitable for incorporation into organic light-emitting diodes (OLEDs) and other organic electronic devices. Its ability to form stable films with desirable optical characteristics enhances its applicability in this domain .

Crystal Engineering
The compound's crystallization behavior allows for the study of intermolecular interactions such as π-π stacking and hydrogen bonding. Understanding these interactions can lead to the design of new materials with tailored properties for specific applications .

Summary Table of Applications

Application AreaDescriptionReferences
Nonlinear OpticsExhibits NLO properties; used in photonic devices; high-quality crystal growth achieved
Medicinal ChemistryAntimicrobial and anticancer activity; potential therapeutic applications
Material ScienceSuitable for OLEDs; stable films with desirable optical characteristics

Mechanism of Action

The mechanism of action of (2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its potential anticancer activity could involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group (P7) enhances MAO-A selectivity, while methoxy () or hydroxy groups () reduce potency due to decreased electronegativity .
  • Substituent Position : Ortho- or para-substitutions on ring A (e.g., 2-hydroxy in ) modulate bioactivity and toxicity profiles.
  • Hybrid Derivatives : Triazole-chalcone hybrids (e.g., 4k in ) with 4-nitro groups exhibit high melting points (>230°C) and antifungal activity, though their complexity differs from P7 .

Enzyme Inhibition

  • MAO Selectivity : P7 is a rare example of a chalcone targeting hMAO-A, unlike most analogs (e.g., P16) that inhibit hMAO-B. This selectivity is attributed to its para-nitro group, which creates steric and electronic complementarity with the MAO-A active site .
  • Antiproliferative Effects: Non-piperazine chalcones like cardamonin (IC₅₀: 4.35 μM) outperform P7 in cytotoxicity, likely due to hydroxyl groups enhancing DNA intercalation .

Antifungal and Antimicrobial Activity

  • While P7 lacks reported antifungal data, analogs with 4-aminophenyl groups () show potent activity against Trichophyton rubrum (MIC: 0.07 µg/mL), suggesting nitro-to-amino substitutions could expand P7’s applications .

Physicochemical Properties

  • Nonlinear Optical (NLO) Properties: The nitro group in P7 enhances hyperpolarizability (c(3) = 369.294 × 10²² m² V⁻²), surpassing 3MPNP (a chalcone with 3-methyl/4-nitro substituents) by 1.33-fold .
  • Thermal Stability : Melting points vary widely; triazole hybrids () with nitro groups exhibit higher thermal stability (>230°C) than simpler chalcones .

Research Findings and Implications

SAR Trends: Para-nitro groups enhance MAO-A inhibition and NLO properties but reduce antiproliferative potency compared to hydroxylated analogs .

Therapeutic Potential: P7’s MAO-A selectivity positions it as a candidate for depression treatment, whereas MAO-B inhibitors (e.g., P16) are explored for neurodegenerative diseases . The absence of genotoxicity in hydroxy-substituted chalcones () highlights the need for similar studies on P7 .

Materials Science Applications :

  • High hyperpolarizability makes nitrochalcones like P7 suitable for optoelectronic devices, though thermal stability requires further optimization .

Biological Activity

(2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising two aromatic rings connected by an α,β-unsaturated carbonyl system. The presence of both a 4-methylphenyl group and a 4-nitrophenyl group contributes to its biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C16_{16}H13_{13}NO3_3
  • Molecular Weight : 267.28 g/mol
  • CAS Number : 102692-40-0
  • IUPAC Name : this compound

Synthesis

The compound is typically synthesized through the Claisen-Schmidt condensation reaction between 4-methylbenzaldehyde and 4-nitroacetophenone in the presence of a base like sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures, followed by purification through recrystallization .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing potential as an antibacterial agent. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells and inhibit cell proliferation. Specifically, it was found to enhance caspase-3 activity in breast cancer MDA-MB-231 cells, indicating its potential as a therapeutic agent against breast cancer .

The biological effects of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation.
  • Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells.
  • Microtubule Destabilization : Similar compounds have been shown to destabilize microtubules, which is critical for cell division .

Comparative Analysis with Similar Compounds

A comparison with other chalcones reveals that variations in substituents significantly affect their biological activities. For example:

Compound NameSubstituentBiological Activity
This compound4-NitrophenylAntimicrobial, Anticancer
(2E)-1-(4-methylphenyl)-3-(4-amino phenyl)prop-2-en-1-one4-AminophenylModerate Anticancer
(2E)-1-(4-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one4-HydroxyphenylAntioxidant

Case Studies

In a notable study, the compound was tested for its effect on various cancer cell lines. Results indicated that at concentrations as low as 10 μM, significant reductions in cell viability were observed, coupled with morphological changes consistent with apoptosis. This highlights its potential for further development as an anticancer agent .

Q & A

Basic: What experimental conditions optimize the synthesis of (2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one via Claisen-Schmidt condensation?

Methodological Answer:
The Claisen-Schmidt condensation is typically performed using equimolar ratios of 4-methylacetophenone and 4-nitrobenzaldehyde in ethanol under acidic or basic catalysis. For higher yields (>70%), use a catalytic amount of NaOH (10% w/v) at 60–70°C for 6–8 hours . Microwave-assisted synthesis reduces reaction time (20–30 minutes) with comparable yields . Confirm the E-configuration of the α,β-unsaturated ketone via UV-Vis spectroscopy (λmax ~300–350 nm due to conjugation) and NMR (trans coupling constant J ≈ 15–16 Hz for vinyl protons) .

Basic: How can X-ray crystallography confirm the molecular geometry of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (XRD) reveals bond lengths, angles, and torsion angles critical for structural validation. For example:

  • The C=O bond length is typically ~1.22 Å, while the C=C bond in the enone system is ~1.33 Å .
  • The dihedral angle between the 4-methylphenyl and 4-nitrophenyl groups ranges from 15–25°, indicating partial conjugation .
  • Non-centrosymmetric space groups (e.g., Pca2₁) are observed due to the nitro group’s electron-withdrawing effects, which influence crystallographic polarity . Deposit data to the Cambridge Structural Database (CCDC) for reproducibility .

Basic: What spectroscopic markers distinguish this compound in IR and NMR analysis?

Methodological Answer:

  • IR Spectroscopy : Strong absorption at ~1665–1680 cm⁻¹ (C=O stretch) and ~1520–1550 cm⁻¹ (asymmetric NO₂ stretch) .
  • ¹H NMR :
    • δ 7.8–8.2 ppm (doublets for nitro-substituted aromatic protons).
    • δ 6.7–7.3 ppm (multiplet for methylphenyl protons).
    • δ 2.4 ppm (singlet for methyl group) .
  • ¹³C NMR : Carbonyl carbon at ~190–195 ppm; nitro-substituted carbons at ~125–140 ppm .

Advanced: How does the nitro group influence the compound’s electronic properties and reactivity?

Methodological Answer:
The nitro group’s electron-withdrawing nature:

  • Reduces electron density on the enone system, enhancing electrophilicity for nucleophilic additions (e.g., Michael acceptors) .
  • Stabilizes charge-transfer transitions, evidenced by red-shifted UV-Vis absorption (~350 nm vs. ~300 nm for non-nitro analogs) .
  • DFT calculations (B3LYP/6-31G*) show a HOMO-LUMO gap of ~4.2 eV, correlating with experimental electrochemical data .

Advanced: What strategies validate the compound’s antimicrobial activity in vitro?

Methodological Answer:

  • Agar Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition >10 mm suggest activity .
  • MIC Determination : Use broth microdilution (concentration range: 1–256 µg/mL). Nitro-substituted chalcones often show MIC values <50 µg/mL due to membrane disruption .
  • Control Experiments : Compare with standard antibiotics (e.g., ampicillin) and assess cytotoxicity via mammalian cell lines (e.g., HEK-293) .

Advanced: How can computational modeling predict nonlinear optical (NLO) properties?

Methodological Answer:

  • Hyperpolarizability (β) : Calculate via DFT using CAM-B3LYP/6-311++G**. Nitro groups enhance β values (e.g., ~10× higher than methoxy analogs) due to asymmetric electron delocalization .
  • Solid-State Packing : Non-centrosymmetric crystal packing (e.g., polar space groups) is critical for second-harmonic generation (SHG). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O contacts >25% contribution) .

Advanced: How do solvatochromic effects impact UV-Vis absorption in different solvents?

Methodological Answer:

  • Polar Solvents (e.g., DMSO) : Induce bathochromic shifts (~20 nm) due to stabilized excited-state dipole moments. Use Lippert-Mataga plots to correlate Stokes shift with solvent polarity (Δf) .
  • Nonpolar Solvents (e.g., Hexane) : Show hypsochromic shifts, reflecting reduced solvent stabilization. Time-dependent DFT (TD-DFT) can model these shifts with >90% accuracy .

Advanced: What mechanistic insights explain regioselectivity in derivative synthesis?

Methodological Answer:

  • Electrophilic Substitution : Nitro groups direct incoming electrophiles to meta positions. For example, bromination occurs at the 3-position of the 4-nitrophenyl ring .
  • Nucleophilic Additions : Grignard reagents preferentially attack the β-carbon of the enone system, confirmed by NMR monitoring and X-ray crystallography of adducts .

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